1-(2-Bromoethyl)-2,4,5-trimethylbenzene
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Overview
Description
1-(2-Bromoethyl)-2,4,5-trimethylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with three methyl groups and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2,4,5-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol or sodium azide in dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is 2,4,5-trimethylethylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-2,4,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of antimicrobial agents and β-peptidomimetics with high enzymic stability and low toxicity.
Material Science: It is utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethylbenzene involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the additional methyl groups.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group instead of methyl groups, leading to different reactivity and applications.
Uniqueness
1-(2-Bromoethyl)-2,4,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electron-donating effects, making this compound distinct from other aryl bromides .
Properties
Molecular Formula |
C11H15Br |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
XJESAIIIPZVWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCBr)C |
Origin of Product |
United States |
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